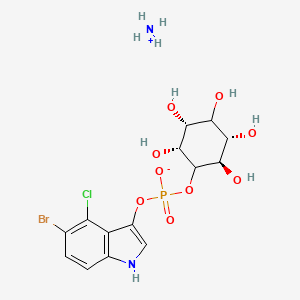

5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt

描述

Core Structural Features

The molecular architecture of 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt exhibits remarkable structural complexity through its integration of multiple distinct chemical motifs. The compound possesses a molecular formula of C₁₄H₁₉BrClN₂O₉P with a molecular weight of 505.64 g/mol, establishing its position as a substantial organic phosphate ester. The core structure encompasses three primary architectural components: a halogenated indole ring system, a cyclohexane-based inositol framework, and a phosphate linkage that bridges these two major structural domains.

The halogenated indole portion features a 5-bromo-4-chloro-3-indoxyl moiety, where the indole ring system carries specific halogen substitutions that significantly influence the compound's electronic properties and chemical reactivity. The bromine atom occupies the 5-position while chlorine substitutes at the 4-position of the indole ring, creating a distinctive pattern of halogenation that contributes to the compound's chromogenic characteristics. The 3-position of the indole ring serves as the connection point to the phosphate ester linkage, establishing the critical junction between the aromatic and aliphatic portions of the molecule.

The myo-inositol component represents the second major structural element, characterized by a cyclohexane ring bearing hydroxyl groups in a specific stereochemical arrangement. This cyclitol moiety exists as part of the broader family of inositol isomers, with myo-inositol being the most physiologically significant and abundant form found in biological systems. The inositol ring adopts a chair conformation that positions the hydroxyl groups in an alternating axial-equatorial pattern, with the phosphate group attached at the 1-position of the ring structure.

The phosphate ester linkage constitutes the third fundamental structural component, connecting the indoxyl chromophore to the inositol cyclitol through a diester bridge. This phosphoester bond creates a molecule capable of serving as a substrate for phosphatase enzymes, enabling its application in enzymatic detection systems. The ammonium counterion provides charge neutralization for the anionic phosphate group, enhancing the compound's solubility and stability in aqueous environments.

Stereochemical Configuration

The stereochemical complexity of this compound arises primarily from the chiral centers present within the myo-inositol portion of the molecule. The compound exhibits specific stereochemical descriptors (2R,3S,5R,6R) for the cyclohexane ring carbons bearing hydroxyl groups, reflecting the characteristic stereochemical pattern of myo-inositol. This particular arrangement places two hydroxyl groups in axial positions and four in equatorial positions when the ring adopts its preferred chair conformation.

The myo-inositol component belongs to the family of cyclohexane-1,2,3,4,5,6-hexol stereoisomers, which comprises nine distinct configurational isomers including myo-, scyllo-, muco-, D-chiro-, L-chiro-, neo-, allo-, epi-, and cis-inositol. Among these isomers, myo-inositol represents the most biologically significant form, characterized by its unique hydroxyl group orientation that creates a plane of symmetry through the molecule, rendering it a meso compound despite the presence of multiple chiral centers.

The ring conformation analysis reveals that myo-inositol preferentially adopts a chair conformation where the hydroxyl groups are positioned to minimize steric interactions. In this configuration, the hydroxyl groups at positions 2 and 4 occupy axial orientations, while those at positions 1, 3, 5, and 6 adopt equatorial positions. The phosphate ester attachment at the 1-position introduces additional conformational constraints that influence the overall molecular geometry and potential enzyme binding interactions.

The stereochemical integrity of the inositol ring system plays a crucial role in determining the compound's biological activity and enzyme substrate specificity. The specific spatial arrangement of hydroxyl groups creates unique recognition patterns for phosphatase enzymes, enabling selective hydrolysis and subsequent chromogenic detection. The retention of stereochemical configuration during synthesis and storage remains essential for maintaining the compound's functional properties and analytical utility.

IUPAC Naming and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the designation azanium;(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate, which comprehensively describes both the structural components and stereochemical configuration. This naming convention explicitly identifies the ammonium cation (azanium), the halogenated indole chromophore with specific positional substitutions, and the stereochemically defined inositol phosphate moiety with complete configurational descriptors.

Alternative nomenclature systems provide additional naming variations that emphasize different structural aspects of the compound. The empirical formula representation C₁₄H₁₆BrClNO₉P·NH₃ highlights the molecular composition including the ammonium salt formation, while the simplified molecular formula C₁₄H₁₉BrClN₂O₉P incorporates the ammonium nitrogen into the overall molecular count. These variations reflect different approaches to representing ionic compounds in chemical databases and literature.

Common synonyms and trade designations include X-myo-inositol phosphate, reflecting its application as a chromogenic substrate in analytical biochemistry. The Chemical Abstracts Service registry number 212515-11-2 provides a unique identifier that enables precise compound identification across chemical databases and literature sources. Additional database identifiers include PubChem Compound Identification number 16212483, which links to comprehensive structural and property data maintained by the National Center for Biotechnology Information.

Commercial suppliers frequently employ abbreviated designations such as 5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt, which maintains clarity while reducing nomenclature complexity for practical applications. The systematic naming convention ensures unambiguous identification while accommodating the structural complexity inherent in this multi-component molecular architecture.

Isotopic and Conformational Variants

The structural framework of this compound provides opportunities for isotopic labeling strategies that enhance analytical capabilities and mechanistic studies. Carbon-13 labeling of the myo-inositol ring system enables sophisticated nuclear magnetic resonance spectroscopy applications for metabolic pathway investigations and enzymatic mechanism elucidation. The strategic incorporation of ¹³C isotopes at specific positions within the cyclitol ring creates isotopomers with distinct nuclear magnetic resonance signatures that facilitate detailed structural and dynamic analysis.

Deuterium labeling strategies focus on the exchangeable hydroxyl protons within the myo-inositol component, creating isotopic variants that exhibit altered vibrational spectra and nuclear magnetic resonance characteristics. The stereochemical retention observed during enzymatic transformations of deuterium-labeled inositol derivatives provides insights into reaction mechanisms and enzyme-substrate interactions. These isotopic modifications preserve the essential structural features while introducing analytical advantages for sophisticated biochemical investigations.

Conformational analysis reveals that the cyclohexane ring of the inositol component can adopt multiple conformational states, with the chair conformation representing the energetically favored arrangement. The boat conformation, while less stable, may become accessible under specific conditions or upon enzyme binding, creating conformational flexibility that influences molecular recognition and catalytic processes. The relative stability of different conformational states depends on the specific hydroxyl group orientations and intramolecular hydrogen bonding patterns.

The phosphate ester linkage introduces additional conformational variables through rotation around the phosphorus-oxygen bonds, creating multiple accessible conformational states that may influence enzyme binding affinity and substrate specificity. Temperature-dependent conformational equilibria and solvent effects contribute to the dynamic behavior of the molecule in solution, affecting its interaction with biological macromolecules and analytical detection systems. These conformational considerations become particularly important in understanding the compound's behavior as an enzymatic substrate and its performance in chromogenic detection applications.

属性

IUPAC Name |

azanium;(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrClNO9P.H3N/c15-4-1-2-5-7(8(4)16)6(3-17-5)25-27(23,24)26-14-12(21)10(19)9(18)11(20)13(14)22;/h1-3,9-14,17-22H,(H,23,24);1H3/t9?,10-,11+,12-,13-,14?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFQQHVVHCJEPZ-STHBLVJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O)Cl)Br.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3[C@@H]([C@H](C([C@H]([C@H]3O)O)O)O)O)Cl)Br.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrClN2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583643 | |

| Record name | Ammonium 5-bromo-4-chloro-1H-indol-3-yl (2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212515-11-2 | |

| Record name | Ammonium 5-bromo-4-chloro-1H-indol-3-yl (2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt involves several steps. The starting materials typically include 5-bromo-4-chloro-3-indoxyl and myo-inositol-1-phosphate. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound is generally carried out under stringent conditions to maintain high purity levels. The process involves large-scale synthesis using automated reactors and purification systems to achieve a product with ≥95.0% purity as determined by HPLC .

化学反应分析

Types of Reactions

5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups on the indoxyl ring.

Reduction: This reaction can modify the bromine and chlorine substituents.

Substitution: This reaction can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indoxyl derivatives, while substitution reactions can produce a variety of substituted indoxyl compounds .

科学研究应用

Microbial Detection

One of the primary applications of X-IP is in the detection of specific bacteria, particularly in food safety and clinical diagnostics. The compound acts as a chromogenic substrate for enzyme assays, allowing for the identification of bacterial species through colorimetric changes.

- Case Study : A study demonstrated the effectiveness of X-IP as a substrate for detecting Listeria monocytogenes and Listeria ivanovii. The compound enables direct differentiation from other Listeria species, facilitating rapid identification in food samples .

Enzyme Substrate in Biochemical Assays

X-IP is utilized as a substrate for various enzymes, particularly alkaline phosphatase. When cleaved by alkaline phosphatase, it produces a colored precipitate that can be quantitatively measured.

- Data Table: Substrate Performance

| Enzyme | Substrate | Resulting Product | Color Change |

|---|---|---|---|

| Alkaline Phosphatase | X-IP | Blue precipitate | Blue to dark blue |

This property makes it valuable in enzyme-linked immunosorbent assays (ELISAs) and other biochemical tests where visual quantification is required .

Research on Inositol Phosphates

X-IP is part of the family of inositol phosphates, which are crucial in cell signaling pathways. Research into these compounds helps elucidate their roles in cellular processes such as apoptosis, proliferation, and differentiation.

作用机制

The mechanism of action of 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt involves its role as a substrate for specific enzymes. When acted upon by phosphatidylinositol phosphate kinases, the compound undergoes a reaction that produces a detectable signal, either fluorogenic or chromogenic . This signal is used to quantify enzyme activity or the presence of specific microbial metabolites .

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

5-Bromo-6-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt

- Structural Difference : The chloro substituent is at the 6-position of the indoxyl ring instead of the 4-position .

- Applications: Limited data exist, but it is presumed to function as a chromogenic substrate for analogous enzymes.

myo-Inositol-1-phosphate (MI-1-P)

- Structural Difference: Lacks the halogenated indoxyl group, rendering it non-chromogenic.

- Biological Role: A natural intermediate in inositol biosynthesis, critical for stress tolerance in plants and fungi .

Functional Analogs

5-Bromo-4-chloro-3-indolyl phosphate (BCIP)

- Structural Difference: Contains a phosphate group directly linked to the indolyl ring without the inositol moiety .

- Chromogenic Product : Forms an insoluble blue precipitate (dimerized indigo), ideal for blotting techniques.

- Solubility : Disodium salt formulation enhances aqueous solubility .

Indoxyl Glycosides (e.g., X-Gal, X-Gluc)

- Structural Difference: Replace the phosphate group with glycosidic linkages (e.g., β-D-galactopyranoside in X-Gal).

- Enzymatic Target : Hydrolyzed by β-galactosidase or β-glucuronidase , producing colored or fluorescent products.

- Applications : Used in molecular biology for colony screening (e.g., blue-white screening) .

Comparative Analysis Table

Key Research Findings

Enzymatic Specificity: X-IP’s inositol-phosphate group is essential for PI-PLC recognition, distinguishing it from BCIP, which targets phosphatases .

Chromogenic Properties : Unlike BCIP, X-IP produces a soluble dye , enabling real-time monitoring of enzymatic activity in solution-based assays .

Synthetic Complexity: X-IP requires multi-step synthesis involving protective groups (e.g., acetyl, isopropylidene) to ensure regioselective phosphorylation , whereas BCIP is simpler to synthesize due to its lack of inositol .

生物活性

5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt, is a compound that has garnered attention due to its biological activity, particularly in the context of microbial detection and its role in cellular signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound is a derivative of myo-inositol, which is crucial in various biological processes. It serves as a precursor for phosphoinositides, which are integral to cell signaling pathways. The structure of 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate allows it to function effectively in biochemical assays and microbial detection.

- Phosphoinositide Signaling Pathway :

- Microbial Detection :

Case Studies

Several studies have highlighted the biological activity of 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate:

- Study on Arabidopsis : Research demonstrated that myo-inositol-1-phosphate synthase (MIPS) is critical for maintaining phosphatidylinositol levels in plants. Mutants lacking MIPS showed severe developmental defects, indicating the importance of inositol in plant embryogenesis and auxin transport .

- Detection Assays : In laboratory settings, the compound has been employed alongside nitro blue tetrazolium (NBT) for visualizing enzyme activity in bacterial cultures. This method has proven effective for identifying pathogenic strains based on their enzymatic profiles .

Research Findings

A comprehensive review of literature reveals the following key points regarding the biological activity of the compound:

Applications

-

Microbial Diagnostics :

- The primary application of 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate lies in microbiological diagnostics, where it aids in the identification of bacterial pathogens.

-

Research Tool :

- In biochemical research, it serves as a substrate for studying inositol metabolism and related signaling pathways.

-

Agricultural Biotechnology :

- Understanding its role in plant physiology can lead to advancements in crop engineering and stress response mechanisms.

常见问题

Q. What is the primary biochemical application of 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt in enzymatic assays?

This compound is a chromogenic substrate for phosphatases, particularly those targeting inositol phosphate derivatives. Upon enzymatic hydrolysis, it releases an indoxyl derivative that oxidizes to form a colored precipitate, enabling qualitative or quantitative detection of phosphatase activity. It is critical in studying myo-inositol-1-phosphatase activity in metabolic pathways, such as inositol signaling or phospholipid biosynthesis. Methodologically, it is used in gel-based assays (e.g., Western blot) or solution-phase kinetic studies at concentrations ranging from 0.1–1.0 mM, depending on enzyme affinity .

Q. What are the recommended storage and handling protocols to ensure compound stability?

The compound should be stored in airtight, light-protected containers at temperatures below -20°C to prevent hydrolysis or oxidative degradation. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. For reconstitution, use anhydrous dimethylformamide (DMF) or phosphate-free buffers (pH 6.5–7.5) to minimize non-enzymatic hydrolysis. Post-reconstitution, aliquots should be used immediately or stored at -80°C for ≤72 hours .

Advanced Research Questions

Q. How can researchers optimize substrate concentration to minimize background noise in phosphatase assays?

Conduct a titration series (e.g., 0.05–2.0 mM) in parallel with negative controls (enzyme-free and substrate-free). Measure the rate of color development spectrophotometrically (e.g., at 620 nm for BCIP analogs) and calculate the signal-to-noise ratio (SNR). Optimal concentration is typically the lowest value where SNR ≥5. For high-throughput systems, pair with a phosphatase inhibitor (e.g., β-glycerophosphate) in control wells to confirm specificity .

Q. What experimental strategies validate the specificity of this compound for myo-inositol-1-phosphatase versus other phosphatases (e.g., alkaline phosphatase)?

- Competitive inhibition assays : Use myo-inositol-1-phosphate as a competitive inhibitor; a significant reduction in hydrolysis rate confirms target specificity.

- Cross-reactivity panels : Test the compound against purified alkaline phosphatase, protein tyrosine phosphatases, and lipid phosphatases under standardized conditions (pH 7.4, 25°C).

- Structural analysis : Compare kinetic parameters (Km, Vmax) with other indoxyl phosphate derivatives (e.g., BCIP, X-Gal) to infer substrate-enzyme binding affinities .

Q. How should researchers reconcile discrepancies in activity data when using ammonium salt versus disodium salt forms of indoxyl phosphate substrates?

The counterion can influence solubility and enzymatic kinetics. For example:

| Property | Ammonium Salt | Disodium Salt |

|---|---|---|

| Solubility in H₂O | Low (requires DMF) | High |

| Optimal pH Range | 6.0–7.0 | 7.5–9.0 |

| Buffer Compatibility | Phosphate-free required | Tolerates phosphate |

To address discrepancies:

- Standardize buffer composition and pH across experiments.

- Precipitate ammonium ions (e.g., via Chelex-100 treatment) if interference with metal-dependent enzymes is suspected .

Q. What methods are recommended to assess compound stability under varying experimental conditions (e.g., temperature, light exposure)?

- Accelerated stability testing : Incubate aliquots at 4°C, 25°C, and 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at 280 nm).

- Light sensitivity : Expose to UV (365 nm) and visible light for 1–6 hours; compare degradation products with dark-stored controls.

- Long-term stability : Use Arrhenius equation modeling to predict shelf life at -20°C based on degradation rates at elevated temperatures .

Methodological Tables

Q. Table 1. Comparison of Indoxyl Phosphate Substrates

Q. Table 2. Troubleshooting Common Assay Issues

| Issue | Solution |

|---|---|

| High background noise | Use phosphatase inhibitors (e.g., 10 mM β-glycerophosphate) in controls; reduce substrate concentration. |

| Precipitate formation | Filter-sterilize buffers; avoid phosphate-containing solutions. |

| Low signal intensity | Increase incubation time (≤24 hours); verify enzyme activity via positive controls. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。